8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, designated as CB11, is a novel purine-based peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Its structure features a 1H-imidazo[2,1-f]purine-2,4-dione core substituted with a 2-aminophenyl group at position 8 and methyl groups at positions 1, 6, and 7 (Figure 1). In vivo studies show CB11 reduces tumor volume in xenograft models and overcomes radioresistance in NSCLC .
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-7-5-4-6-10(11)17/h4-7H,17H2,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICMRGSOCOLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step processes. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions often involve the use of ammonium acetate (NH4OAc) to facilitate the cyclization process . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazopurine core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
CB11 vs. CB13
- CB13 (1-Benzyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) shares PPARγ agonist activity but has a pyridopyrimidine-dione core instead of imidazopurine-dione.
- Mechanism : Both induce apoptosis via caspase-3/9 activation and LDH release in NSCLC. However, CB11 uniquely enhances ROS production and MMP collapse, while CB13 downregulates MAPK and Ras pathways .
- Efficacy : CB11 shows superior tumor volume reduction (64% in p53 wild-type mice) compared to CB13, which primarily inhibits cell viability .
Structural Analogues Targeting Serotonin Receptors (5-HT1A/5-HT7)
CB11 vs. AZ-853 and AZ-861
- AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione) and AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4-dione) are antidepressant candidates targeting 5-HT1A receptors.
- Structural Differences: CB11: 2-aminophenyl and methyl groups (positions 1,6,7). AZ-853/AZ-861: Fluorophenyl/trifluoromethylphenyl-piperazinylalkyl chains at position 6.
- Pharmacology :
- Side Effects: AZ-853 causes weight gain and hypotension (α1-adrenolytic effect), whereas AZ-861 induces lipid metabolism disturbances without weight changes .
CB11 vs. Compound 3i
- Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione) is a 5-HT1A/5-HT7 dual ligand.
- Activity : 3i shows potent antidepressant (FST) and anxiolytic effects (2.5 mg/kg) surpassing diazepam. Unlike CB11, it has negligible PDE4B/PDE10A inhibition .
Key Research Findings
Structural Determinants of Activity: The 2-aminophenyl group in CB11 is critical for PPARγ binding, while piperazinylalkyl chains in AZ-853/861 optimize 5-HT1A receptor affinity . Fluorine/trifluoromethyl substitutions enhance metabolic stability and blood-brain barrier penetration in antidepressants .
Therapeutic Potential: CB11’s dual pro-apoptotic and anti-radioresistance mechanisms make it a promising NSCLC therapeutic . AZ-853/AZ-861’s 5-HT1A selectivity and moderate safety profiles position them as alternatives to SSRIs/SNRIs .
Biological Activity
8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family known for its diverse biological activities. This compound's unique structure, characterized by a purine-like core with various functional groups, positions it as a promising candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.31 g/mol. The presence of an amino group and methyl substitutions on the imidazo ring enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₂ |
| Molecular Weight | 272.31 g/mol |
| Structure | Imidazo[2,1-f]purine core with amino and methyl groups |
Research indicates that this compound interacts with various receptors and enzymes. Its mechanism involves modulating the activity of specific molecular targets:
- Receptor Binding : The compound has shown affinity for serotonin receptors and phosphodiesterases, suggesting potential applications in neuropharmacology and cardiovascular therapies.
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound have been explored in several studies:
Anticancer Activity
- In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
Antimicrobial Properties
- Preliminary studies indicate that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy varies based on the specific strain tested.
Neuroprotective Effects
- The compound's interaction with serotonin receptors suggests potential neuroprotective effects. Studies indicate it may help mitigate neuroinflammation and neuronal apoptosis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cell Lines :
-
Neuropharmacological Research :
- A study explored its effects on neuroinflammation models where it exhibited protective effects against oxidative stress-induced neuronal damage .
Q & A
Q. What are the optimal synthetic routes for 8-(2-aminophenyl)-1,6,7-trimethylimidazopurinedione, and how do reaction conditions impact yield?
Methodology :
- Multi-step synthesis : Start with a purine core functionalized with methyl groups, followed by coupling with 2-aminophenyl derivatives via Buchwald-Hartwig amination or nucleophilic substitution. Use dichloromethane or ethanol as solvents under reflux (60–80°C) .
- Key parameters : Optimize temperature (50–80°C), reaction time (12–48 hours), and catalyst (e.g., Pd-based for cross-coupling). Monitor purity via HPLC; yields typically range from 40–65% depending on substituent steric effects .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can the compound’s structure be validated post-synthesis?
Methodology :
- NMR spectroscopy : Analyze and NMR to confirm methyl group positions (δ 2.1–2.5 ppm for CH) and aromatic protons (δ 6.8–7.5 ppm for 2-aminophenyl) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H] at m/z 396.4 (theoretical) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodology :
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. The 2-aminophenyl group enhances aqueous solubility (≈2.5 mg/mL in PBS) compared to non-polar analogs .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation products include oxidized purine derivatives .
Advanced Research Questions
Q. How does the 2-aminophenyl substituent influence binding to adenosine receptors compared to methoxy analogs?
Methodology :
- Molecular docking : Compare binding affinities using AutoDock Vina. The 2-aminophenyl group forms hydrogen bonds with residues in the adenosine A receptor (e.g., His264), while methoxy groups rely on hydrophobic interactions .
- Functional assays : Measure cAMP inhibition in HEK293 cells expressing A. IC values for the 2-aminophenyl derivative are ≈50 nM vs. ≈120 nM for methoxy analogs .
Q. How to resolve contradictions in reported biological activities across structural analogs?
Methodology :
-
Comparative SAR analysis :
Substituent Target Activity Key Mechanism Reference 2-Aminophenyl A antagonism H-bond donor 2-Methoxyphenyl 5-HT agonism Hydrophobic pocket 4-Fluorobenzyl Anticancer (PI3K inhibition) Steric hindrance -
Hypothesis testing : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target selectivity .
Q. What computational strategies predict metabolic pathways and toxicity?
Methodology :
- In silico metabolism : Use Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., N-acetylation of the amino group or hydroxylation at C6) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes. The compound shows low inhibition (IC >10 µM), suggesting minimal drug-drug interaction risk .
Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?
Methodology :
-
Rodent models : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 hours. Key parameters:
Parameter Value Bioavailability (F%) 35% t 4.2 h V 1.8 L/kg -
Efficacy models : Use a xenograft model (e.g., HCT-116 colon cancer) to assess tumor growth inhibition at 25 mg/kg/day for 14 days .
Methodological Considerations for Data Interpretation
- Handling NMR discrepancies : If methyl group signals deviate from literature (e.g., δ 2.3 vs. 2.5 ppm), confirm steric effects from the 2-aminophenyl group using NOESY .
- Reconciling low in vitro vs. high in vivo activity : Evaluate plasma protein binding (e.g., >95% binding reduces free drug concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
